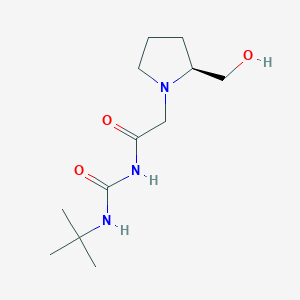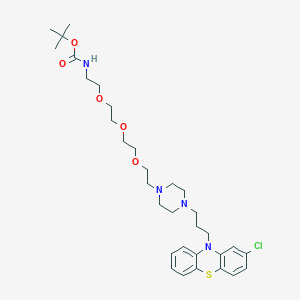![molecular formula C15H16N2O B14907006 4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile](/img/structure/B14907006.png)
4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile is a complex organic compound featuring a bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities
Vorbereitungsmethoden
The synthesis of 4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities. Industrial production methods often rely on similar synthetic routes but are optimized for larger scale production and cost efficiency.
Analyse Chemischer Reaktionen
4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include rhodium (II) complexes and chiral Lewis acids . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to tropane alkaloids . In industry, it is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors in the body, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile include other members of the tropane alkaloid family, such as 8-azabicyclo[3.2.1]octan-3-ol and its derivatives . These compounds share a similar bicyclic structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H16N2O |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
4-[(3-oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl]benzonitrile |
InChI |
InChI=1S/C15H16N2O/c16-9-11-1-3-12(4-2-11)10-17-13-5-6-14(17)8-15(18)7-13/h1-4,13-14H,5-8,10H2 |
InChI-Schlüssel |
OPKNUSZVAOEUAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(=O)CC1N2CC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B14906969.png)


![Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14906991.png)



